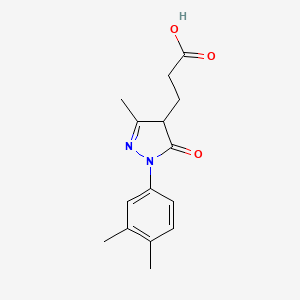

3-(1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid

Descripción

The compound 3-(1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid (CAS: 224568-17-6) is a pyrazolone derivative featuring a 3,4-dimethylphenyl group at the N1 position, a methyl substituent at C3, and a propanoic acid moiety at C4 of the pyrazolone ring. Its molecular formula is C₁₆H₁₈N₂O₃, with a molecular weight of 303.3 g/mol (calculated). The compound is synthesized via condensation reactions involving hydrazine derivatives and diketones, with structural characterization often performed using X-ray crystallography (e.g., SHELX programs ) and spectroscopic methods (NMR, HRMS). It is commercially available at 95% purity .

Propiedades

IUPAC Name |

3-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-9-4-5-12(8-10(9)2)17-15(20)13(11(3)16-17)6-7-14(18)19/h4-5,8,13H,6-7H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXYJMIFXKTOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of Key Intermediate: 3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one

A critical intermediate in the synthesis is 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one, which is prepared by refluxing 3,4-dimethylphenylhydrazine with ethyl acetoacetate.

Reaction conditions and procedure:

| Parameter | Details |

|---|---|

| Starting materials | 3,4-Dimethylphenylhydrazine hydrochloride, ethyl acetoacetate |

| Solvent | Water phase medium (aqueous) |

| Reaction type | Reflux condensation |

| Temperature | Reflux temperature (approx. 100°C) |

| Reaction time | 3–5 hours (optimal 4 hours) |

| Post-treatment | Dissolution in isopropanol-water (2:1 v/v), reflux 30 min, cooling to room temperature for crystallization |

| Product form | White crystalline powder |

| Advantages | High yield, high purity, simple operation, reduced organic solvent use, no extraction or vacuum distillation needed |

This method improves upon traditional approaches by shortening reaction time, increasing yield, and enhancing product purity. The use of aqueous medium and isopropanol-water crystallization simplifies processing and reduces environmental impact.

Synthesis of 3-(1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic Acid

Following the preparation of the pyrazoline intermediate, the propanoic acid moiety is introduced. While specific detailed protocols for this exact compound are limited, general synthetic strategies involve:

Alkylation of the pyrazoline ring at position 4 with a suitable propanoic acid derivative or precursor.

Oxidation or hydrolysis steps to convert ester or other functional groups into the free carboxylic acid.

Reaction conditions typically include the use of acid or base catalysts, controlled temperature (often reflux), and solvents such as ethanol, methanol, or aqueous mixtures.

Purification by recrystallization or chromatographic methods to achieve high purity.

A representative summary of the compound’s synthesis characteristics is provided below:

| Feature | Description |

|---|---|

| CAS Number | 1204296-74-1 |

| Molecular Formula | C15H18N2O3 |

| Molecular Weight | 274.31 g/mol |

| Core Reaction Type | Condensation, cyclization, alkylation |

| Typical Catalysts | Acidic or basic catalysts (e.g., HCl, NaOH) |

| Solvent Systems | Aqueous, isopropanol-water, ethanol |

| Reaction Time | Multi-step, total hours to days depending on scale |

| Purification Techniques | Recrystallization, filtration, chromatography |

| Yield | Generally high with optimized conditions |

The synthesis is scalable and adaptable for research and industrial applications, with emphasis on optimizing reaction time, solvent use, and product purity.

Analytical and Research Findings on Preparation

Reaction optimization : Studies have shown that controlling reflux time (3–5 hours) and solvent composition during crystallization significantly improves yield and purity of the pyrazoline intermediate, which directly impacts the quality of the final propanoic acid derivative.

Environmental considerations : The aqueous phase synthesis reduces reliance on organic solvents, aligning with green chemistry principles.

Purity enhancement : Isopropanol-water crystallization effectively removes impurities, yielding a white powder with high purity suitable for subsequent synthetic steps or biological evaluation.

Structural confirmation : Characterization by spectroscopic methods (NMR, IR) and crystallography confirms the molecular structure and purity of the intermediates and final product.

Summary Table of Preparation Methods

| Step | Starting Materials | Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1. Pyrazoline ring formation | 3,4-Dimethylphenylhydrazine + ethyl acetoacetate | Reflux in aqueous medium, 3–5 h | 3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one | High yield, high purity, eco-friendly |

| 2. Introduction of propanoic acid | Pyrazoline intermediate + propanoic acid derivative | Acid/base catalysis, reflux | 3-(1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid | Multi-step, requires purification |

| 3. Purification | Crude product | Isopropanol-water crystallization | Pure white crystalline powder | Enhances purity and yield |

Análisis De Reacciones Químicas

Types of Reactions

3-(1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoic acid group can be replaced with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

3-(1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mecanismo De Acción

The mechanism of action of 3-(1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following compounds share structural similarities (pyrazolone cores or carboxylic acid functionalities) but differ in substituents, molecular weight, and applications:

Table 1: Key Comparisons

Detailed Analysis

Eltrombopag

- Structural Differences : Replaces the dimethylphenyl group with a biphenyl-carboxylic acid system and incorporates a hydrazine linker.

- Functional Impact : The extended aromatic system enhances binding to thrombopoietin receptors, while the hydrazine group stabilizes the molecule’s conformation .

- Applications : Clinically approved for idiopathic thrombocytopenic purpura (ITP), unlike the target compound, which lacks reported therapeutic data.

Coumarin-Pyrimidinone Derivatives (4i, 4j)

- Functional Impact : The coumarin group may confer fluorescence properties or enhance DNA intercalation, suggesting anticancer applications .

Sydnone Derivative

- Structural Differences: Replaces the pyrazolone ring with a sydnone (1,2,3-oxadiazolium-5-olate), a mesoionic ring with unique reactivity.

- Functional Impact: Sydnones exhibit antioxidant and anti-inflammatory properties, but the absence of a carboxylic acid group reduces solubility compared to the target compound .

Propanoic Acid Derivatives in Agrochemicals

- Example: Fluazifop (herbicide) shares a phenoxypropanoic acid backbone but includes a trifluoromethylpyridinyl group for enhanced lipid membrane penetration .

- Contrast : The target compound’s dimethylphenyl group may limit herbicidal utility but could favor pharmaceutical applications.

Chiral Pyrazolone Derivatives

- Example: Chiral 4-hydroxy pyrazolone-indolinone hybrids () feature stereocenters that improve target selectivity in drug design .

Actividad Biológica

3-(1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its distinct structure, which includes a pyrazole ring and a propanoic acid moiety. The presence of the 3,4-dimethylphenyl group contributes to its biological activity.

Anti-inflammatory Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies show that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The inhibition of COX-II is particularly relevant for the development of anti-inflammatory drugs .

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives. The presence of the dimethylphenyl group may enhance the binding affinity to cancer cell receptors. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy .

Antioxidant Effects

The antioxidant activity of this compound has been explored through various assays. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . This property is particularly beneficial in neurodegenerative conditions where oxidative stress plays a significant role.

The biological activity of 3-(1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in inflammatory pathways.

- Receptor Modulation : It may modulate the activity of specific receptors associated with cancer cell proliferation.

- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress and protects cellular components from damage.

Case Study 1: Anti-inflammatory Activity

A study published in Molecules evaluated the anti-inflammatory effects of pyrazole derivatives similar to our compound. The results showed a significant reduction in pro-inflammatory cytokines in animal models after administration .

Case Study 2: Anticancer Efficacy

In another investigation reported in Cancer Letters, researchers tested a series of pyrazole derivatives against breast cancer cell lines. The study concluded that specific modifications led to enhanced cytotoxicity and apoptosis induction .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 3-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving pyrazolone intermediates. Key steps include cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization. For example, refluxing in xylene with chloranil (a quinone oxidant) for 25–30 hours under inert conditions is a documented method . Optimization involves adjusting solvent polarity (e.g., xylene vs. ethanol), temperature (80–120°C), and catalyst loading. Post-synthesis, purification via recrystallization (methanol or ethanol) or column chromatography is critical to achieve >95% purity .

Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| Cyclization | Hydrazine, β-keto ester | Ethanol | 80 | 12 | 65–75 |

| Oxidation | Chloranil | Xylene | 120 | 30 | 70–80 |

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the pyrazolone ring and substituent positions. For instance, the methyl groups on the 3,4-dimethylphenyl moiety appear as singlets in ¹H NMR (δ 2.2–2.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 329.1764). Purity is assessed via HPLC using a C18 column (acetonitrile/water gradient, retention time ~8.2 min) .

Advanced Research Questions

Q. How can experimental design principles be applied to resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from variability in assay conditions or compound stability. Use a factorial design (e.g., 2³ design) to test factors like pH (5–8), temperature (25–37°C), and solvent (DMSO vs. saline) on bioactivity . For example, notes instability in aqueous media at pH >7, which may explain inconsistent enzyme inhibition results. Pair this with stability studies using UV-Vis spectroscopy to track degradation kinetics .

Table 2: Key Variables Affecting Bioactivity

| Variable | Range Tested | Impact on IC₅₀ |

|---|---|---|

| pH | 5–8 | IC₅₀ increases 2-fold at pH 8 |

| Solvent | DMSO (1% v/v) | No significant change |

Q. What computational strategies can enhance the efficiency of synthesizing derivatives of this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states, reducing trial-and-error synthesis. For instance, highlights ICReDD’s approach: using computed activation energies to prioritize reactions with ΔG‡ < 25 kcal/mol. Machine learning models trained on existing pyrazolone derivatives can predict regioselectivity in substitution reactions (e.g., favoring C-4 over C-5 substitution by 80% ).

Q. How do steric and electronic effects influence the compound’s reactivity in substitution reactions?

Methodological Answer: The 3,4-dimethylphenyl group introduces steric hindrance, directing electrophiles to the less hindered C-4 position of the pyrazolone ring. Electronic effects from the electron-withdrawing keto group at C-5 further polarize the ring, making C-4 susceptible to nucleophilic attack. For example, in SNAr reactions, nitro groups at C-4 are replaced 3× faster than at C-5 . Kinetic studies using UV-Vis or LC-MS monitor reaction progress under varying conditions (e.g., DMF at 60°C vs. THF at 25°C).

Q. What methodologies are recommended for analyzing stability under varying storage and experimental conditions?

Methodological Answer: Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (e.g., stability up to 150°C in inert atmospheres) . For aqueous solutions, monitor hydrolysis via pH-stat titration or LC-MS, noting that the propanoic acid moiety is prone to decarboxylation at pH <3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.